tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound categorized under the class of tetrahydroisoquinolines. This compound features a tert-butyl group at the 7-carboxylate position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are significant due to their diverse biological activities and are frequently utilized as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
The compound is identified by its Chemical Abstracts Service number 1547991-41-2 and is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases . Tetrahydroisoquinolines, including tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, are known for their structural diversity and biological relevance, making them a focus of ongoing research in medicinal chemistry .
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves a multi-step process:
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific biological targets. It may exert its effects through:
Research has indicated that compounds within this class exhibit potential antimicrobial and anticancer properties through these mechanisms .
The physical properties of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate include:
The chemical properties include:
The melting point and boiling point data are specific to laboratory conditions and may vary based on purity levels .
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several applications across various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research endeavors.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in drug design due to its conformational rigidity and structural resemblance to endogenous neurotransmitters. This saturated isoquinoline variant features a fused bicyclic system comprising a benzene ring condensed with a piperidine ring, enabling diverse interactions with biological targets. The partially reduced structure mitigates the planarity of fully aromatic isoquinolines, enhancing bioavailability while retaining robust receptor-binding capabilities. Notably, the basic nitrogen atom facilitates salt formation and protonation under physiological conditions, improving water solubility—a critical factor for pharmacokinetic optimization. The non-planar conformation of THIQ derivatives allows selective engagement with enzymes and receptors involved in neurological disorders, cancer, and infectious diseases, underpinning their broad therapeutic relevance [3] [9].
Table 1: Core Structural Descriptors of THIQ Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Stereochemical Features |
---|---|---|---|
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C₁₄H₁₉NO₂ | 233.31 | Chiral center at C1, puckered ring system |
7-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₄H₁₉NO₂ | 233.31 | Stereogenic center at C3 |
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | C₁₄H₁₉NO₂ | 233.31 | Chiral nitrogen environment |
The tert-butyl carboxylate group serves as a versatile steric and electronic modulator in THIQ-based drug prototypes. This bulky substituent influences pharmacokinetic properties through three primary mechanisms:
Table 2: Synthetic Intermediates Featuring tert-Butyl Carboxylate Modifications
Intermediate | CAS Number | Purity | Primary Synthetic Utility |
---|---|---|---|
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | 1547991-41-2 | ≥95% | Peptide coupling; Suzuki-Miyaura cross-coupling |
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 258515-65-0 | 97% | Buchwald-Hartwig amination; Negishi coupling |
tert-Butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | 2639428-23-0 | N/A | Fluorinated analog synthesis; PET tracers |
Functionalization at the C7 position of THIQ derivatives dramatically influences ligand-receptor interactions and ADMET profiles. The 7-carboxylate ester, particularly in tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (SMILES: O=C(C1=CC2=C(C=C1)CCNC2)OC(C)(C)C), serves as a synthetic handle for bioisosteric modifications:
Table 3: Pharmacological Profiles of 7-Substituted THIQ Analogs
7-Substituent | Example Compound | Molecular Weight | Reported Pharmacological Effects |
---|---|---|---|
Carboxylate | tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | 233.31 | MAO-B inhibition (IC₅₀ = 2.3 μM) |
Bromo | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 312.2 | σ₁-Receptor antagonism (Kᵢ = 47 nM) |
Formyl | Tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 249.32 | Aldehyde dehydrogenase induction |
Fluoro | tert-Butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | 251.30 | Improved blood-brain barrier penetration (log BB = 0.8) |
The strategic installation of tert-butyl carboxylate at C7 enables precise modulation of electronic, steric, and polarity parameters essential for optimizing target engagement and drug-like properties in next-generation therapeutics.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: